(2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid
Description
(2E)-4-{[2-(Methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid is a thiophene-based α,β-unsaturated carboxylic acid derivative. Its structure features a conjugated enoic acid backbone (C=C-COOH) linked via an amide bond to a 3-aminothiophene ring substituted with a methoxycarbonyl group. The E-configuration of the double bond ensures a planar geometry, influencing its electronic properties and reactivity.
Key physicochemical properties include:
Properties
Molecular Formula |
C10H9NO5S |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
(E)-4-[(2-methoxycarbonylthiophen-3-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO5S/c1-16-10(15)9-6(4-5-17-9)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2+ |
InChI Key |
ZHBJFZVUANLMAR-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the thiophene derivative using methanol and a suitable acid catalyst.
Formation of the Propenoic Acid Moiety: The final step involves the coupling of the methoxycarbonyl thiophene with a propenoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(2E)-3-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
(E)-2-((3-Ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (Compound 5l)
Structural Differences :
- Substituents : Ethoxycarbonyl (vs. methoxycarbonyl in the target compound) and a cyclohexene-fused thiophene ring.
- Backbone: But-3-enoic acid with a phenyl group at C3.
Impact on Properties :
- The fused cyclohexene ring adds steric bulk, reducing reactivity in nucleophilic additions .
- Synthesis yield: 62% under Petasis reaction conditions, lower than the 94% yield reported for simpler amides (e.g., methylanilino derivatives) .
| Parameter | Target Compound | Compound 5l |
|---|---|---|
| Ester Group | Methoxycarbonyl | Ethoxycarbonyl |
| Molecular Weight (g/mol) | ~255 (estimated) | 385.1580 |
| Key Application | Biochemical reagent | Synthetic intermediate |
(2E)-4-{[6-tert-Butyl-3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic Acid
Structural Differences :
- Substituents : Ethoxycarbonyl and a tert-butyl group on a tetrahydrobenzothiophene ring.
Impact on Properties :
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
Structural Differences :
- Isomerism : Z-configuration (vs. E in the target compound).
- Aromatic group : Methyl-substituted aniline (benzene ring) instead of thiophene.
Impact on Properties :
- The Z-isomer adopts a non-planar conformation, reducing conjugation and altering UV-Vis absorption.
- The benzene ring enhances π-π stacking interactions compared to thiophene, affecting solid-state packing .
- Synthetic efficiency : 94.23% yield via maleic anhydride and p-toluidine reaction, suggesting simpler amides are more synthetically accessible .
4-{[2-(Methoxycarbonyl)-5-(2-Thienyl)-3-thienyl]amino}-4-oxo-2-butenoic Acid
Structural Differences :
- Thiophene substitution : Bithiophene (two linked thiophene rings) at the amide position.
Impact on Properties :
(2Z)-4-Methoxy-4-oxobut-2-enoic Acid
Structural Differences :
- Lacks the thienylamide group; simpler structure with only a methoxy ester.
Impact on Properties :
- Reduced molecular complexity lowers boiling/melting points.
- Absence of the thiophene ring eliminates sulfur-based interactions (e.g., hydrogen bonding or metal coordination) .
Biological Activity
The compound (2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid , also known as U-51754, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for the compound is , with a molecular weight of approximately 319.31 g/mol. Its structure features a thienyl moiety, which is significant for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N2O5S |
| Molecular Weight | 319.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Pharmacological Effects
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders. For instance, it has been explored as a potential inhibitor of certain kinases, which are crucial in cancer metabolism.
- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Targeting Kinase Pathways : The compound's thienyl group allows it to bind effectively to ATP-binding sites in kinases, thereby inhibiting their activity.
- Modulation of Gene Expression : There is evidence that this compound can influence the expression of genes related to inflammation and apoptosis, further supporting its therapeutic potential.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that U-51754 displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Research : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis. It was particularly effective against breast and colon cancer cells, highlighting its potential as a chemotherapeutic agent.
- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema and cytokine levels, suggesting its efficacy in inflammatory conditions.
Q & A
Advanced Research Question
- Frontier Molecular Orbital (FMO) analysis : Identifies electrophilic sites (e.g., LUMO localization on β-carbon of α,β-unsaturated ester) using Gaussian .
- MD simulations : Model binding dynamics with hTS (AMBER force field) to predict inhibitory mechanisms .
- pKa estimation : Tools like MarvinSuite calculate acidity of the carboxylic acid group (predicted pKa ≈ 3.1), informing solubility and reactivity .
What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
Advanced Research Question
- pH stability assays : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C .
- Light/heat stress testing : Expose to UV (254 nm) or 40°C for 48h, tracking decomposition products .
- Plasma stability : Incubate with human plasma (37°C, 1h), quench with acetonitrile, and quantify parent compound .
How can researchers address low yields in large-scale synthesis of this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
